molecular formula C28H39F3N8O8 B1451167 Ac-RGK-AMC Trifluoroacetate CAS No. 660846-99-1

Ac-RGK-AMC Trifluoroacetate

Cat. No.: B1451167
CAS No.: 660846-99-1
M. Wt: 672.7 g/mol
InChI Key: BSSVKPYXQKDBAS-FKLPMGAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-RGK-AMC Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ac-RGK-AMC Trifluoroacetate primarily undergoes enzymatic reactions rather than traditional chemical reactions. The key reaction involves the deacetylation of the lysine residue by HDACs, followed by cleavage by trypsin to release the fluorescent AMC group .

Common Reagents and Conditions

Major Products

The major product of the enzymatic reaction is the release of the fluorescent AMC group, which can be quantified to measure HDAC activity .

Mechanism of Action

The mechanism of action of Ac-RGK-AMC Trifluoroacetate involves its role as a substrate for HDACs. The HDAC enzymes remove the acetyl group from the lysine residue, which is then cleaved by trypsin to release the fluorescent AMC group. This fluorescence can be measured to determine the activity of the HDACs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-RGK-AMC Trifluoroacetate is unique due to its high purity and stability, making it ideal for sensitive biochemical assays. The trifluoroacetate counterion also enhances its solubility in aqueous solutions, which is beneficial for enzymatic reactions .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O6.C2HF3O2/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29;3-2(4,5)1(6)7/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30);(H,6,7)/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSVKPYXQKDBAS-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39F3N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-RGK-AMC Trifluoroacetate
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Ac-RGK-AMC Trifluoroacetate
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Ac-RGK-AMC Trifluoroacetate
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Ac-RGK-AMC Trifluoroacetate

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